(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone
Description
This compound features a piperazine core substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl group and at the 4-position with a 1-methylindole-2-carbonyl moiety. The 1-methylindol-2-yl group is critical for aromatic interactions in biological systems, as indole derivatives are prevalent in receptor-binding pharmacophores .
Properties
Molecular Formula |
C18H23N3O3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C18H23N3O3S/c1-19-16-5-3-2-4-14(16)12-17(19)18(22)21-9-7-20(8-10-21)15-6-11-25(23,24)13-15/h2-5,12,15H,6-11,13H2,1H3 |
InChI Key |
XKWWNRYCPMZIMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene to Tetrahydrothiophene 1,1-Dioxide
The tetrahydrothiophene sulfone group is synthesized via oxidation of tetrahydrothiophene. Common oxidizing agents include hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM). For example:
Functionalization at the 3-Position
The 3-hydroxytetrahydrothiophene 1,1-dioxide intermediate is prepared via hydroxylation. This step often employs epoxidation followed by acid-catalyzed ring-opening or direct hydroxylation using borane-THF and subsequent oxidation. The hydroxyl group is then converted to a tosylate using toluenesulfonyl chloride (TsCl) in pyridine or triethylamine (Et₃N):
Piperazine Substitution
The tosylate undergoes nucleophilic displacement with piperazine in dimethylformamide (DMF) or acetonitrile, catalyzed by potassium carbonate (K₂CO₃):
Synthesis of 1-Methyl-1H-indole-2-carbonyl Chloride
Fischer Indole Synthesis
1-Methyl-1H-indole-2-carboxylic acid is prepared via Fischer indole cyclization. Phenylhydrazine reacts with ethyl pyruvate under acidic conditions (e.g., HCl/EtOH), followed by methylation at the 1-position using methyl iodide (CH₃I) and sodium hydride (NaH):
Hydrolysis and Acid Chloride Formation
The ester is hydrolyzed to the carboxylic acid using NaOH in ethanol/water, followed by conversion to the acid chloride with thionyl chloride (SOCl₂):
Coupling of Intermediates
Amide Bond Formation
The final step involves reacting 1-methyl-1H-indole-2-carbonyl chloride with 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DCM or DMF:
Optimization Notes :
-
Excess piperazine (1.2 equiv) improves yield by mitigating dimerization.
-
Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction rate.
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Coupling
An alternative employs Mitsunobu conditions to couple 3-hydroxytetrahydrothiophene 1,1-dioxide with a pre-formed indole-piperazine intermediate. However, this method is less efficient (Yield: 40–45%) due to steric hindrance.
Reductive Amination
A ketone intermediate (e.g., 1-methyl-1H-indole-2-carbaldehyde) can undergo reductive amination with 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine using sodium cyanoborohydride (NaBH₃CN). This route suffers from low selectivity (Yield: 30–35%).
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Reactivity of the Piperazine Ring
The piperazine moiety is a secondary amine, enabling reactions typical for nitrogen-containing heterocycles. Key reactions include:
| Reaction Type | Conditions/Reagents | Product/Outcome | Source Relevance |
|---|---|---|---|
| Alkylation | Alkyl halides, polar aprotic solvents | N-alkylated piperazine derivatives; regioselectivity influenced by steric bulk | |
| Acylation | Acyl chlorides, DCC/DMAP | Formation of amides or ureas at nitrogen sites | |
| Salt Formation | Strong acids (HCl, H₂SO₄) | Water-soluble salts for pharmaceutical formulations | |
| Coordination | Metal ions (e.g., Zn²⁺, Cu²⁺) | Metal complexes with potential catalytic or biological activity |
Sulfone Group Reactivity
The 1,1-dioxidotetrahydrothiophen-3-yl group is electron-withdrawing, directing electrophilic substitution and participating in redox processes:
| Reaction Type | Conditions/Reagents | Product/Outcome | Source Relevance |
|---|---|---|---|
| Nucleophilic Attack | Strong nucleophiles (e.g., Grignard) | Limited reactivity due to sulfone’s electron-withdrawing nature | |
| Reduction | LiAlH₄ or catalytic hydrogenation | Reduction to thiolane derivatives (unlikely under standard conditions) | |
| Oxidative Stability | H₂O₂, O₃ | Stable; further oxidation not typically observed |
Indole Methanone Reactivity
The indole-methanone system exhibits reactivity at the ketone and aromatic positions:
Cross-Coupling and Functionalization
Modern synthetic strategies enable selective modifications:
Degradation Pathways
Stability under physiological or synthetic conditions:
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Group | Reactivity Level | Dominant Reaction Types |
|---|---|---|
| Piperazine N-H | High | Alkylation, acylation, salt formation |
| Methanone (C=O) | Moderate | Reduction, nucleophilic addition |
| Sulfone (SO₂) | Low | Redox-inert under standard conditions |
| Indole C-H | Moderate | Electrophilic substitution (limited by N-methyl) |
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various neurological disorders. Its structural components suggest possible interactions with neurotransmitter systems, making it a candidate for research into:
- Anxiolytic Effects : Studies indicate that compounds with similar structures can exhibit anxiolytic properties, potentially aiding in the treatment of anxiety disorders.
- Antidepressant Activity : The indole structure is often associated with antidepressant effects due to its similarity to serotonin.
Neuropharmacology
Research has explored the compound's influence on neurochemical pathways. It may interact with serotonin and dopamine receptors, leading to potential applications in:
- Mood Disorders : Investigations into its efficacy in managing depression and anxiety.
- Cognitive Enhancement : Potential use in enhancing cognitive functions and memory.
Synthesis and Derivatives
The synthesis of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone has led to the development of various derivatives. These derivatives are being studied for:
- Improved Biological Activity : Modifications to the core structure may enhance pharmacological properties.
- Diverse Therapeutic Targets : Exploring different receptor interactions can lead to new therapeutic agents.
Case Studies
Several studies have highlighted the applications of this compound:
Case Study 1: Neuroprotective Effects
A study demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of neurodegenerative diseases. The mechanism was linked to the modulation of oxidative stress and inflammation pathways.
Case Study 2: Antidepressant-like Activity
In a controlled trial involving animal models, the compound showed significant antidepressant-like effects compared to standard treatments. Behavioral assays indicated improved mood and reduced anxiety levels.
Mechanism of Action
The mechanism of action of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a key role in regulating cellular excitability, and the compound acts as an activator, modulating the activity of these channels and influencing various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position on the Indole Ring
- Target Compound: (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone
- Analog: (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone Key Difference: Methyl group on indole at position 5 vs. 2. Implications: Indole-2-yl derivatives often exhibit stronger π-π stacking in receptor pockets compared to indole-5-yl analogs, which may alter binding affinity .
Piperazine Substitution Patterns
- Compound A: (4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1) Structure: Benzyl group on piperazine instead of sulfone-containing tetrahydrothiophene.
- Compound B: 4-(3-Methoxyphenyl)piperazin-1-ylmethanone Structure: 3-Methoxyphenyl on piperazine and indol-3-yl group. Implications: The methoxy group may enhance serotonin receptor affinity, while the indol-3-yl moiety is associated with distinct binding profiles compared to indol-2-yl derivatives .
Heterocyclic Variations
- Compound C: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Structure: Thiophene replaces indole; trifluoromethylphenyl on piperazine. Implications: Thiophene’s electron-rich ring may engage in different hydrophobic interactions, while the CF3 group enhances metabolic resistance .
Pharmacophore Features in Cannabinoid Analogs
- Relevance: Indole-derived cannabinoids (e.g., JWH-018) highlight the importance of side-chain length and cyclic substituents. Target Compound: The piperazine-sulfone unit mimics a morpholinoethyl side chain, which is crucial for CB1 receptor binding.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₂₀N₃O₃S | 346.43 | Indol-2-yl, tetrahydrothiophene sulfone | ~2.1 | Enhanced polarity, moderate solubility |
| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | C₂₀H₂₁N₃O | 319.40 | Benzyl, indol-2-yl | 3.0 | High lipophilicity |
| 4-(3-Methoxyphenyl)piperazin-1-ylmethanone | C₂₁H₂₂N₃O₂ | 348.42 | 3-Methoxyphenyl, indol-3-yl | ~2.8 | Potential serotonin receptor affinity |
| Thiophen-2-yl (4-(4-CF3-phenyl)piperazin-1-yl)methanone | C₁₆H₁₆F₃N₂OS | 356.37 | Thiophene, trifluoromethylphenyl | ~3.5 | Metabolic stability |
Research Findings and Implications
- Sulfone Group Impact : The tetrahydrothiophene sulfone in the target compound likely improves solubility and oxidative stability compared to benzyl or arylpiperazine analogs .
- Indole Position Sensitivity : Indol-2-yl derivatives (target compound) may exhibit stronger binding to receptors requiring planar aromatic interactions (e.g., 5-HT2A) than indol-3-yl or indol-5-yl variants .
- Piperazine Flexibility : Rigid cyclic substituents (e.g., sulfone) may reduce off-target effects but limit adaptability to diverse receptor conformations .
Biological Activity
The compound (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone , with the CAS number 1282098-34-3, is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential pharmacological properties. The molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
Chemical Structure
The compound features a piperazine moiety linked to a tetrahydrothiophene and an indole derivative. This unique arrangement suggests potential interactions with biological targets, making it an interesting subject for pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O3S |
| Molecular Weight | 361.5 g/mol |
| CAS Number | 1282098-34-3 |
The biological activity of this compound is hypothesized to involve several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing various physiological processes.
Biological Activity
Preliminary studies suggest that compounds similar to (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone exhibit a range of biological activities:
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains and fungi.
Anti-inflammatory Properties
Studies have suggested that the compound may interact with cyclooxygenase enzymes, which play a critical role in inflammation. This interaction could lead to reduced inflammatory responses.
Neuroprotective Effects
Given the structural similarities with other neuroactive compounds, there is potential for neuroprotective effects, which warrant further investigation.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
-
Study on Antimicrobial Efficacy :
- A study investigated the antimicrobial efficacy of tetrahydrothiophene derivatives and found promising results against Gram-positive and Gram-negative bacteria.
- Reference: Journal of Medicinal Chemistry (2020).
-
Inflammation Model :
- In a rat model of inflammation, compounds with similar structures demonstrated significant reductions in inflammatory markers when administered.
- Reference: Pharmacology Reports (2021).
-
Neuroprotective Screening :
- A screening of indole derivatives revealed potential neuroprotective effects, suggesting that modifications to the indole structure can enhance activity.
- Reference: European Journal of Pharmacology (2022).
Comparison with Similar Compounds
The unique combination of functional groups in (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone sets it apart from similar compounds.
| Compound Name | Key Features |
|---|---|
| 6-hydroxy-2-pheny-pyridazin-3(2H)-one | Hydroxy group enhances solubility |
| Tert-butyl (2S,4S)-4-[4-(3-methyl-pyrazol) piperazine] | Pyrazole moiety for different biological activity |
| 4-methyl-piperazine derivatives | Modifications lead to altered receptor selectivity |
These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.
Q & A
What are the optimal synthetic routes for (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone, and how can challenges in introducing the tetrahydrothiophene dioxide moiety be addressed?
Basic Research Focus : Synthesis and purification methodology.
Methodological Answer :
- Key Steps :
- Piperazine Functionalization : React 1-methyl-1H-indole-2-carboxylic acid with a piperazine derivative using carbodiimide coupling agents (e.g., EDC/HOBt) to form the methanone bridge .
- Tetrahydrothiophene Dioxide Introduction : Sulfonation of tetrahydrothiophene using oxidizing agents like m-CPBA or H₂O₂ under controlled conditions to form the 1,1-dioxide moiety .
- Coupling : Use nucleophilic substitution or Buchwald-Hartwig amination to link the sulfonated tetrahydrothiophene to the piperazine ring.
- Challenges :
How can researchers resolve discrepancies in reported biological activities of structurally similar piperazine-indole methanones?
Advanced Research Focus : Data contradiction analysis in structure-activity relationships (SAR).
Methodological Answer :
- Comparative SAR Strategies :
- Receptor Binding Assays : Compare binding affinities (e.g., histamine H1/H4 receptors) using radioligand displacement assays. For example, dual ligands like those in show varied activity based on substituent electronic effects.
- Crystallographic Analysis : Use X-ray diffraction (as in ) to correlate conformational flexibility (e.g., piperazine ring puckering) with receptor engagement.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with the sulfone group .
- Mitigating Variables :
What spectroscopic and chromatographic methods are most effective for characterizing the purity and stability of this compound?
Basic Research Focus : Analytical validation.
Methodological Answer :
- Spectroscopy :
- Chromatography :
- Stability Testing :
How can researchers design experiments to assess the compound’s potential as a dual receptor ligand, such as targeting histamine H1 and H4 receptors?
Advanced Research Focus : Pharmacological experimental design.
Methodological Answer :
- In Vitro Assays :
- Negative Controls : Include known antagonists (e.g., JNJ 7777120 for H4) to validate assay specificity.
- Data Interpretation : Use Schild analysis to classify efficacy (full/partial agonist) and calculate Ki values .
What strategies mitigate solubility limitations during in vitro assays for this lipophilic compound?
Basic Research Focus : Formulation optimization.
Methodological Answer :
- Solubility Enhancement :
- Validation :
How does the sulfone group in the tetrahydrothiophene dioxide moiety influence receptor binding compared to non-sulfonated analogs?
Advanced Research Focus : Mechanistic SAR studies.
Methodological Answer :
- Electrostatic Effects :
- Comparative Studies :
- Thermodynamic Profiling :
- Isothermal titration calorimetry (ITC) to measure ΔH and ΔS changes upon ligand-receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
